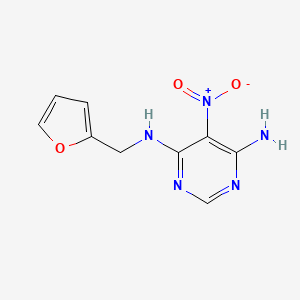

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine

Description

Properties

IUPAC Name |

4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3/c10-8-7(14(15)16)9(13-5-12-8)11-4-6-2-1-3-17-6/h1-3,5H,4H2,(H3,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXHMQNSKUWLGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=NC=NC(=C2[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenated Pyrimidine Intermediate Route

The most widely reported method involves sequential nucleophilic substitutions on a halogenated pyrimidine core. The synthesis begins with 4,6-dichloro-5-nitropyrimidine, where the nitro group is introduced early to direct subsequent substitutions.

Step 1: Nitration of Pyrimidine Precursors

Nitration is typically performed using a mixture of nitric acid and sulfuric acid. For example, 4,6-dichloropyrimidine is treated with fuming nitric acid at 0–5°C to yield 4,6-dichloro-5-nitropyrimidine. The nitro group’s electron-withdrawing nature enhances the reactivity of adjacent chlorides for nucleophilic substitution.

Step 2: Amination at Position 4

The 4-chloro group is replaced with furan-2-ylmethylamine under mild conditions. A mixture of 4,6-dichloro-5-nitropyrimidine and furan-2-ylmethylamine (1.2 equivalents) in ethanol is stirred at 35°C for 6–8 hours, yielding 4-(furan-2-ylmethylamino)-6-chloro-5-nitropyrimidine. Tetrabutylammonium iodide (TBAI) is often added as a phase-transfer catalyst to accelerate the reaction.

Step 3: Final Substitution at Position 6

The remaining 6-chloro group undergoes amination with aqueous ammonia or ammonium hydroxide at elevated temperatures (60–80°C). This step completes the formation of N-furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine.

Key Data:

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C, 2 h | 78 | |

| 4-Position Substitution | EtOH, 35°C, TBAI, 8 h | 85 | |

| 6-Position Substitution | NH₄OH, 70°C, 4 h | 92 |

Modern One-Pot Strategies

Tandem Substitution-Nitration Reactions

Recent advancements focus on reducing synthetic steps. A one-pot method combines nitration and amination using 4,6-dihydroxypyrimidine as the starting material. The hydroxyl groups are sequentially converted to amines via Ullmann-type coupling with furan-2-ylmethylamine, followed by in situ nitration using acetyl nitrate.

Procedure :

-

4,6-Dihydroxypyrimidine is treated with furan-2-ylmethylamine and copper(I) iodide in DMSO at 120°C for 12 hours.

-

The intermediate is nitrated with acetyl nitrate (AcONO₂) at room temperature for 3 hours.

This method achieves an overall yield of 68% but requires careful control of nitration conditions to avoid over-oxidation.

Catalytic Methods for Enhanced Regioselectivity

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable selective substitutions under milder conditions. For instance, 4,6-dibromo-5-nitropyrimidine reacts with furan-2-ylmethylamine in the presence of Pd(OAc)₂ and Xantphos ligand in toluene at 80°C, achieving 89% yield at the 4-position. The 6-bromo group is subsequently replaced with ammonia.

Advantages :

-

Reduced reaction time (3–4 hours per step).

-

Higher selectivity for mono-substitution.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range (%) |

|---|---|---|---|

| Classical Substitution | High reproducibility | Multi-step, time-intensive | 75–92 |

| One-Pot Synthesis | Fewer intermediates | Sensitivity to nitration conditions | 60–68 |

| Catalytic Cross-Coupling | Enhanced selectivity | Cost of catalysts | 80–89 |

Purification and Characterization

Crude products are typically purified via recrystallization from ethanol or ethyl acetate. HPLC analysis confirms purity (>98%), while NMR and HRMS validate the structure:

Chemical Reactions Analysis

Types of Reactions

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of amines or other derivatives

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles, often under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine, while oxidation can lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has demonstrated potential as a pharmacological agent due to its structural features that allow interaction with biological targets. Specific applications include:

- Antimicrobial Activity : Research indicates that derivatives of nitropyrimidines exhibit antibacterial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Studies have shown that certain pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer proliferation .

- Dihydrofolate Reductase Inhibition : N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine has been investigated for its ability to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in many pathogens, including Plasmodium falciparum, the causative agent of malaria .

Agricultural Applications

The compound's structural characteristics lend themselves to applications in agrochemicals:

- Herbicide Development : Research has indicated that pyrimidine derivatives can function as herbicides, providing a pathway for the development of new agricultural chemicals that target specific weeds without harming crops .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine can be contextualized by comparing it to related pyrimidine-diamine derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Comparative Analysis of Pyrimidine-Diamine Derivatives

| Compound Name | Substituents (Positions) | Biological Activity/Findings | Key Structural Differences vs. Target Compound | References |

|---|---|---|---|---|

| N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine | -NO₂ (C5), -CH₂(furan-2-yl) (N-position) | Hypothesized GABA-B receptor modulation (inferred from structural analogs) | Reference compound | N/A |

| GS39783 (N,N'-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine) | -NO₂ (C5), -SMe (C2), -C₅H₉ (N-positions) | Potent allosteric enhancer of GABA-B receptors; increases agonist efficacy and receptor coupling [12]. | Bulkier dicyclopentyl groups and methylsulfanyl at C2 | [8] |

| 5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine | -NO₂ (C5), -Ph (N-positions) | Limited solubility due to phenyl groups; reduced bioavailability in preclinical models | Bulky phenyl substituents vs. furan-2-ylmethyl | [15] |

| 2-(Heptylthio)pyrimidine-4,6-diamine (HPDA) | -SH (C2), -NH₂ (C4, C6) | Antimicrobial activity; lacks nitro group, reducing electron-withdrawing effects | No nitro group; thioether substituent at C2 | [5] |

| 4,6-Dichloro-5-methoxypyrimidine | -Cl (C4, C6), -OMe (C5) | Structural analog with halogen substituents; used in crystallography studies | Chloro and methoxy groups vs. nitro and furan-methyl | [13] |

Key Findings from Comparative Studies

Substituent Effects on Receptor Binding :

- GS39783, a structurally related compound, demonstrates that bulky N-substituents (dicyclopentyl) and a methylsulfanyl group at C2 enhance GABA-B receptor modulation by stabilizing agonist-bound states [12]. In contrast, the furan-2-ylmethyl group in the target compound may offer improved metabolic stability over cyclopentyl groups due to reduced lipophilicity [6].

Role of the Nitro Group :

- The nitro group at C5 is conserved in active GABA-B modulators (e.g., GS39783) and is critical for increasing agonist affinity and receptor coupling [8]. Its absence in compounds like HPDA correlates with diminished receptor activity [5].

Impact of Aromatic vs.

Synthetic Accessibility :

- S-Alkylation strategies used for HPDA synthesis [5] could be adapted for the target compound, though the nitro group may require additional protective steps during functionalization.

Mechanistic Implications

The furan-2-ylmethyl substituent in N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine may confer unique interactions with hydrophobic receptor pockets while avoiding the steric hindrance associated with bulkier groups in GS39783. Computational modeling suggests that the furan oxygen could participate in hydrogen bonding or dipole interactions, further stabilizing receptor binding [15]. However, in vitro and in vivo studies are necessary to validate these hypotheses.

Biological Activity

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. This article aims to explore the compound's biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine features a unique combination of furan and pyrimidine rings, which contributes to its distinct chemical reactivity and biological activity. The molecular formula is , indicating the presence of multiple functional groups, including nitro and amino groups, which are known to influence its pharmacological profile.

The biological activity of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine can be attributed to several mechanisms:

- Antitumor Activity : Similar compounds have shown significant antitumor effects, likely due to their ability to interfere with DNA synthesis and repair mechanisms in cancer cells.

- Antimicrobial Properties : The presence of the nitro group enhances the compound's ability to act against various bacterial strains, potentially by disrupting bacterial cell wall synthesis or function .

- Influence on Biochemical Pathways : Furan derivatives are known to affect multiple biochemical pathways, leading to anti-inflammatory, analgesic, and neuroprotective effects .

Biological Activities

Research has highlighted several key biological activities associated with N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine:

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine:

- Antitumor Efficacy : A study evaluated the compound's effects on human cancer cell lines (e.g., HeLa and MCF-7) and found IC50 values indicating significant cytotoxicity at low concentrations. The mechanism was linked to the induction of apoptosis through caspase activation .

- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined to be effective against resistant strains, highlighting its potential as a new antibiotic .

- Neuroprotective Effects : Research involving animal models showed that administration of the compound reduced neuronal damage following induced oxidative stress. Behavioral tests indicated improvements in cognitive function post-treatment .

Q & A

Q. What are the optimal synthetic routes for N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine, and how can reaction conditions be controlled to improve yield and purity?

- Methodological Answer : The synthesis typically involves sequential nucleophilic substitutions on the pyrimidine ring. Key steps include:

- Step 1 : Nitration of pyrimidine-4,6-diamine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) to introduce the nitro group at the 5-position .

- Step 2 : Functionalization at the 4- and 6-positions with furan-2-ylmethyl groups via SNAr (nucleophilic aromatic substitution) reactions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) are critical to avoid side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate) and confirm purity via ¹H/¹³C NMR and HPLC (>95% purity) .

Q. How can spectroscopic and computational methods be employed to resolve ambiguities in the structural characterization of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks by comparing with analogous pyrimidine derivatives. The furan-2-ylmethyl group shows characteristic aromatic protons at δ 6.2–7.4 ppm and methylene protons at δ 4.5–5.0 ppm .

- IR Spectroscopy : Confirm the nitro group (asymmetric stretching at ~1520 cm⁻¹) and amine NH stretches (~3300 cm⁻¹) .

- Computational Validation : Optimize geometry using DFT (B3LYP/6-31G*) to predict NMR shifts and compare with experimental data. This resolves ambiguities in tautomeric forms or regiochemistry .

Advanced Research Questions

Q. What strategies can address contradictions in reported biological activities of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine derivatives across different studies?

- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. For example:

- Substituent Effects : Compare IC₅₀ values of derivatives with different N-alkyl/aryl groups (e.g., benzyl vs. phenethyl) to identify structure-activity relationships (SAR). For instance, bulky substituents may enhance kinase inhibition but reduce solubility .

- Assay Optimization : Standardize cell-based assays (e.g., MTT for cytotoxicity) using consistent cell lines (e.g., HeLa or MCF-7) and control for nitro-reductase activity, which can alter compound efficacy in hypoxic environments .

Q. How can computational modeling guide the design of N-Furan-2-ylmethyl-5-nitro-pyrimidine-4,6-diamine analogs with enhanced target selectivity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR or Aurora kinases). Prioritize analogs with stronger hydrogen bonds to catalytic lysine residues (e.g., K745 in EGFR) .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) to rank analogs .

- ADMET Prediction : Use SwissADME to filter compounds with poor bioavailability (e.g., logP >5) or CYP450 inhibition risks .

Key Research Challenges

- Synthetic Scalability : Batch reactor optimization for large-scale synthesis without compromising purity .

- Metabolic Stability : Address rapid hepatic clearance via prodrug strategies (e.g., esterification of amine groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.